tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate
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Overview
Description
tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate: is a chemical compound with the molecular formula C11H17N3O3 and a molecular weight of 239.27 g/mol . This compound is known for its versatility and is used as a building block in various advanced research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate involves the protection of amines using carbamates. One common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be installed and removed under relatively mild conditions . The synthesis typically involves the reaction of 6-hydroxypyrimidine with tert-butyl chloroformate and methylamine under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyrimidinone derivatives, while reduction can produce pyrimidinyl alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Medicine: In medicinal chemistry, it serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group on the pyrimidine ring can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate group can also interact with nucleophiles, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
- tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate
- tert-Butyl methyl(piperidin-4-yl)carbamate
Comparison: Compared to these similar compounds, tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate is unique due to the presence of the hydroxyl group on the pyrimidine ring, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological targets.
Properties
Molecular Formula |
C11H17N3O3 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(6-oxo-1H-pyrimidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14(4)6-8-5-9(15)13-7-12-8/h5,7H,6H2,1-4H3,(H,12,13,15) |
InChI Key |
IEEJAQJPBOXKPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=O)NC=N1 |
Origin of Product |
United States |
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